Evidence Item 1: Enhanced Lipophilicity (LogP) Compared to Unsubstituted Benzyl Analog for Drug-Likeness Optimization
The target compound exhibits a substantially higher calculated LogP value compared to its unsubstituted benzyl analog. The 4-ethylbenzyl substitution increases lipophilicity, a critical parameter for membrane permeability and oral bioavailability in drug discovery programs .
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.47 |
| Comparator Or Baseline | 1-Benzyl-1H-1,2,3-triazol-4-amine (LogP = -0.59 from ChemExper database) |
| Quantified Difference | ΔLogP = 3.06 units |
| Conditions | Computed LogP values from vendor datasheet (target) and chemical database (comparator). |
Why This Matters
This 3.06 LogP unit increase indicates a significant shift in hydrophobicity, moving the compound into a more favorable range for passive membrane diffusion, which is a key criteria for selecting building blocks for cell-active or CNS-penetrant compound libraries.
